1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole
Description
This compound belongs to the 4,5-dihydroimidazole (imidazoline) family, characterized by a partially saturated five-membered ring with two nitrogen atoms. The substituents at positions 1 and 2 are a 4-methylphenyl group and a methylthio group (-SMe), respectively.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfanyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-9-3-5-10(6-4-9)13-8-7-12-11(13)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQGWGFKRVUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Cyclization of Amidines and Ketones
One common approach to imidazoline derivatives involves the cyclization of amidines with ketones or α-haloketones under basic conditions. For 1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole, the process generally includes:
- Starting from a 4-methylphenyl-substituted amidine or diamine precursor.
- Reacting with methylthio-substituted ketone or α-haloketone.
- Using a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to promote cyclization.
- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or ethanol at temperatures ranging from 25°C to 80°C.
This method benefits from mild conditions and avoids transition metals, making it suitable for scale-up.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | KOH or NaOH | Facilitates cyclization |
| Solvent | DMF, ethanol | Polar aprotic solvents preferred |
| Temperature | 25–80°C | Mild to moderate heating |
| Reaction Time | 3–6 hours | Monitored by TLC or HPLC |
| Yield Range | 60–85% | Dependent on purity of starting materials |
Thio-Substitution via Methylthiolation
The introduction of the methylthio group at the 2-position can be achieved by:
- Reacting the imidazoline intermediate with methylthiolating agents such as methylthiol halides or methylthiolates.
- Alternatively, using thiourea derivatives followed by methylation.
- Employing triethylamine as a base in ethanol under heating conditions to facilitate substitution.
This step is crucial to obtain the methylthio functionality with high regioselectivity and yield.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Methylthiolating Agent | Methylthiol halide or methylthiolate | Source of methylthio group |
| Base | Triethylamine | Neutralizes acid byproducts |
| Solvent | Ethanol | Common solvent for substitution |
| Temperature | Reflux (78°C) | Heating accelerates reaction |
| Yield Range | 75–95% | High yields reported in literature |
Cyclization Using 1-Acetyl-Imidazolidin-2-one Derivatives
A more advanced method involves:
- Using 1-acetyl-imidazolidin-2-one as a reagent to form the imidazoline ring directly.
- Reaction with substituted anilines or phenyl derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
- This method allows for the formation of C-connected imidazoline derivatives under controlled conditions.
While this approach is more commonly applied to indole derivatives, it can be adapted for 4-methylphenyl-substituted imidazolines.
Representative Reaction Scheme
A generalized synthetic route for this compound can be summarized as:
- Formation of the amidine or diamine precursor bearing the 4-methylphenyl group.
- Cyclization with methylthio-substituted ketone or α-haloketone under basic conditions to form the imidazoline ring.
- Purification by recrystallization or chromatography to isolate the desired compound.
Purification and Characterization
- Purification: Recrystallization from ethanol or ethyl acetate is commonly employed. Column chromatography may be used for further purification.
- Characterization: Confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis.
- Crystallography: Single-crystal X-ray diffraction can confirm the imidazoline ring structure and substitution pattern.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Amidination | 4-methylphenyl amine + nitrile | 25–80°C | 3–6 hours | 70–85 | Recrystallization |
| Cyclization | Amidines + methylthio ketone + KOH | 50–80°C | 4–6 hours | 60–85 | Recrystallization/Chromatography |
| Methylthiolation | Methylthiol halide + triethylamine | Reflux in ethanol | 2–4 hours | 75–95 | Recrystallization |
Research Findings and Notes
- The base-promoted cyclization method is favored for its simplicity and scalability.
- Use of triethylamine in ethanol for methylthiolation provides high regioselectivity and yield.
- Reaction parameters such as temperature and solvent polarity significantly influence product purity and yield.
- Avoidance of harsh dehydrating agents or transition metals reduces side reactions and environmental impact.
- Literature reports yields typically above 75% for the final methylthio-substituted imidazoline.
- Purification by recrystallization is effective due to the compound’s favorable solubility properties.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole exhibits several pharmacological properties that make it a candidate for drug development:
- Antimicrobial Activity : Research indicates that imidazole derivatives possess antimicrobial properties. The compound's structure may enhance its efficacy against various bacterial strains, making it a subject of interest in the development of new antibiotics .
- Anticancer Potential : Studies have shown that certain imidazole derivatives can inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. This compound could potentially be explored for its anticancer properties in future studies .
- Neurological Effects : Compounds with imidazole structures have been investigated for neuroprotective effects. There is potential for this compound to be examined in the context of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation in neuronal cells .
Material Science Applications
In addition to its medicinal applications, this compound shows promise in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis. Its unique structure may impart desirable properties such as increased thermal stability and improved mechanical strength to polymer matrices .
- Catalysis : Imidazole derivatives are often used as catalysts in organic reactions. The presence of sulfur in this compound may enhance its catalytic activity, making it suitable for various organic synthesis processes .
Case Studies and Research Findings
Several studies have documented the applications of imidazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis focuses on structurally related imidazole/imidazoline derivatives, highlighting substituent effects on properties and activities.
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues
Physicochemical and Pharmacological Properties
- Lipophilicity: The methylthio group in the target compound contributes to moderate lipophilicity, enhancing membrane permeability compared to polar substituents (e.g., hydroxyl or carboxyl).
- Electronic Effects : The 4-methylphenyl group provides electron-donating effects, stabilizing the imidazoline ring. In contrast, electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity, altering reactivity in chemical synthesis or target binding.
- Biological Activity :
- The analogue 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole shows quorum-sensing (QS) inhibition (IC50 = 56.38 µM), outperforming 4-nitro-pyridine-N-oxide but being less active than ethyl (4-fluorobenzoyl) acetate (IC50 = 23 µM) .
- Compounds with bulky substituents (e.g., tert-butyl in ) may exhibit steric hindrance, reducing binding affinity to compact active sites.
Biological Activity
1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole, with the CAS number 168640-37-7, is an organic compound belonging to the imidazole class. Its unique structure, featuring a 4-methylphenyl group and a methylthio group, has garnered attention for potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C11H14N2S
- Molecular Weight : 206.31 g/mol
- IUPAC Name : 1-(4-methylphenyl)-2-methylsulfanyl-4,5-dihydroimidazole
- InChI Key : RHKQGWGFKRVUHM-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to diverse biological effects including antimicrobial and anticancer activities. The specific pathways and molecular targets remain an area of ongoing research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to imidazole derivatives. For instance, research involving various imidazole compounds has shown significant cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .
Table 1: Cytotoxicity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HT-29 | 15.0 | Significant cytotoxicity |
| Compound B | MCF-7 | 20.0 | Moderate activity |
| This compound | TBD | TBD | Under investigation |
The exact IC50 values for this compound are still being determined through ongoing studies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that similar imidazole derivatives exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial capabilities .
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | S. aureus | 15 | Jain et al. |
| Compound D | E. coli | 12 | Jain et al. |
| This compound | TBD | TBD | Under investigation |
Case Studies
A notable study synthesized a series of imidazole derivatives to explore their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects and induced apoptosis in cancer cell lines . The mechanism involved the activation of apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole, and what are their critical reaction parameters?
- Methodological Answer : The compound can be synthesized via condensation reactions involving ethylenediamine derivatives and appropriately substituted precursors. For example, analogous imidazoles are synthesized by treating nitriles (e.g., 2-(2-allylphenoxy)propanenitrile) with sodium methoxide in methanol, followed by ethylenediamine condensation . Key parameters include reaction temperature (typically 60–80°C), pH control, and stoichiometric ratios of reagents to minimize side products. Purification often involves recrystallization or column chromatography using polar solvents like ethanol or ethyl acetate.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity. For example, the methylthio group (-SCH) typically appears as a singlet near δ 2.5 ppm in H NMR.
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., exact mass ~262.04 g/mol for related imidazoles) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Initial pharmacological profiling includes:
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to establish IC values .
- Receptor Binding Studies : Radioligand displacement assays for α2-adrenergic or 5-HT receptors, given structural similarities to imidazoline derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths, angles, and torsion angles. For example, the dihydroimidazole ring typically adopts an envelope conformation, with the methylthio group influencing packing via C–H···S interactions . ORTEP-3 visualizes thermal ellipsoids to assess disorder, while hydrogen-bonding patterns (e.g., N–H···O or S···π interactions) are analyzed using graph-set notation .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Substituent Scanning : Compare methylthio (-SCH) vs. hydrazinyl (-NHNH) or halogenated analogs .
- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical moieties (e.g., the imidazole ring’s basic nitrogen for receptor binding) .
- Docking Simulations : AutoDock Vina predicts binding affinities to targets like α2C-adrenergic receptors, guided by crystallographic data from similar compounds .
Q. How can conflicting biological activity data (e.g., varying IC values across studies) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., phentolamine for α-adrenergic assays) .
- Metabolic Stability Tests : Liver microsome assays (e.g., human CYP450 isoforms) assess compound degradation kinetics .
- Data Normalization : Report activity as % inhibition ± SEM across triplicates and normalize to solvent controls .
Q. What computational strategies predict synthetic feasibility and reaction pathways for novel derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
